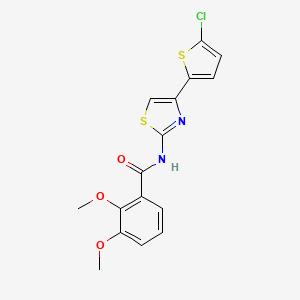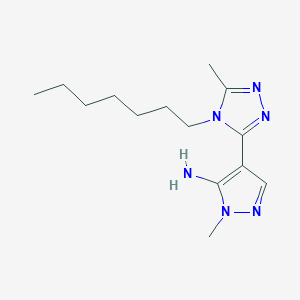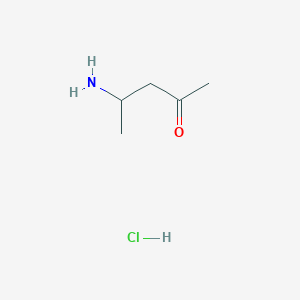
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a benzamide group, and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and thiazole rings, which are five-membered rings containing sulfur and nitrogen atoms, respectively. The benzamide group would contribute a benzene ring attached to an amide group, and the methoxy groups would be attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The thiophene and thiazole rings, for example, might undergo reactions typical of aromatic compounds. The benzamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar amide and methoxy groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Structural and Molecular Analysis
Studies have explored the molecular structure and intermolecular interactions of related compounds. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations. This study highlighted the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Anticonvulsant and Pharmacological Applications
Several compounds with structural similarities have been designed and evaluated for their pharmacological properties. For example, a series of 4-thiazolidinone derivatives were synthesized and biologically evaluated as anticonvulsant agents. The compounds were found to interact with benzodiazepine receptors, showing significant anticonvulsant activity in specific tests. One compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating the role of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi et al., 2017).
Anticancer Applications
Benzothiazole (BT) derivatives, including structures related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, have been extensively studied for their anticancer properties. A study synthesized new benzothiazole acylhydrazone derivatives and investigated their probable anticancer activity. The compounds were evaluated through various methods including MTT tests and flow cytometric analysis, with some showing significant cytotoxic activity against various cancer cell lines (Osmaniye et al., 2018).
Photodegradation Analysis
Research has also focused on the structural analysis of photo-degradation in thiazole-containing compounds. For instance, a study examined the photo-degradation behavior of a pharmaceutical compound with a structure incorporating thiazole, revealing the formation of a unique photo-degradation product. The study provided insights into the degradation pathways and the influence of singlet oxygen on photo-oxygenation in such compounds (Wu et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-21-11-5-3-4-9(14(11)22-2)15(20)19-16-18-10(8-23-16)12-6-7-13(17)24-12/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONVAFWHMFBOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)


![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)

![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)
![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)




![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)